1,2-Dibromo-2-methylbutane
CAS No.: 10428-64-5
Cat. No.: VC20984762
Molecular Formula: C5H10Br2
Molecular Weight: 229.94 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 10428-64-5 |
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Molecular Formula | C5H10Br2 |
Molecular Weight | 229.94 g/mol |
IUPAC Name | 1,2-dibromo-2-methylbutane |
Standard InChI | InChI=1S/C5H10Br2/c1-3-5(2,7)4-6/h3-4H2,1-2H3 |
Standard InChI Key | GWFLFLQACQDTLD-UHFFFAOYSA-N |
SMILES | CCC(C)(CBr)Br |
Canonical SMILES | CCC(C)(CBr)Br |
Chemical Structure and Physical Properties
1,2-Dibromo-2-methylbutane is a dibromo derivative of methylbutane with the molecular formula C5H10Br2 and a molecular weight of 229.94 g/mol . The compound contains two bromine atoms positioned at the first and second carbon atoms of the butane chain, with an additional methyl group at the second carbon position.
Structural Identifiers
The compound can be identified using several standardized chemical notations, providing essential information for researchers and chemical databases.
Table 1: Chemical Identifiers for 1,2-Dibromo-2-methylbutane
Physical Properties
The physical properties of 1,2-dibromo-2-methylbutane are important for understanding its behavior in different chemical environments and practical applications.
Table 2: Physical Properties of 1,2-Dibromo-2-methylbutane
Synthesis Methods
Several synthetic routes exist for producing 1,2-dibromo-2-methylbutane, with the most common methods involving bromination reactions of appropriate alkene precursors.
Bromination of Alkenes
One of the primary synthesis pathways involves the bromination of 2-methylbut-1-ene, which can itself be derived from various hydrocarbon reactions. This follows the typical addition reaction pattern where bromine (Br₂) adds across a carbon-carbon double bond, resulting in the formation of a dibromo compound.
The bromination reaction generally follows:
2-methylbut-1-ene + Br₂ → 1,2-dibromo-2-methylbutane
This reaction typically proceeds through an electrophilic addition mechanism, with the formation of a bromonium ion intermediate followed by nucleophilic attack by the bromide anion.
Alternative Syntheses
Another reported synthesis method involves reactions with excess hydrogen bromide using specific precursors such as methylenecyclobutane. This approach represents an alternative pathway to obtain the compound through ring-opening reactions.
Chemical Reactions
As a dihalogenated alkane, 1,2-dibromo-2-methylbutane exhibits reactivity patterns typical of alkyl halides, with several important reaction types documented.
Dehydrohalogenation
One notable reaction of 1,2-dibromo-2-methylbutane is dehydrohalogenation, where the compound loses a hydrogen bromide (HBr) molecule to form an alkene. This reaction has been studied in gas phase conditions, with research indicating an enthalpy of reaction (ΔrH°) of approximately 77.4 ± 6.3 kJ/mol.
The dehydrohalogenation typically proceeds via an E2 elimination mechanism when treated with strong bases, producing alkenes as the primary products. Depending on the reaction conditions, this can lead to different alkene isomers.
Nucleophilic Substitution
The compound can also undergo nucleophilic substitution reactions, where one or both bromine atoms are replaced by nucleophiles. The reactivity pattern follows standard SN1 and SN2 mechanisms depending on the specific reaction conditions and nucleophile strength.
Stereochemistry
Stereoisomers
1,2-Dibromo-2-methylbutane contains a stereocenter at carbon 2, which can lead to the existence of optical isomers. The compound can exist as both (R) and (S) enantiomers, and these stereoisomers may exhibit different chemical and physical properties in chiral environments.
Table 3: Stereoisomers of 1,2-Dibromo-2-methylbutane
Stereoisomer | Configuration |
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(R)-1,2-dibromo-2-methylbutane | R configuration at C-2 |
(S)-1,2-dibromo-2-methylbutane | S configuration at C-2 |
The specific stereochemistry of the molecule is crucial for understanding its reactivity and potential applications, particularly in stereoselective reactions and studies of reaction mechanisms. |
Conformational Analysis
Applications and Research Findings
Synthetic Utility
1,2-Dibromo-2-methylbutane serves as a valuable intermediate in organic synthesis due to the reactive nature of its carbon-bromine bonds. The compound can be used as:
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A precursor for the synthesis of various alkenes through elimination reactions
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An alkylating agent in certain organic transformations
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A model compound for studying reaction mechanisms, particularly those involving haloalkanes
Mechanistic Studies
The compound has been utilized in studies examining the mechanisms of elimination reactions. Research into the dehydrohalogenation of 1,2-dibromo-2-methylbutane has provided insights into the energetics and pathways of these processes, with measured enthalpy values helping to establish structure-reactivity relationships.
Analytical Characterization
Modern analytical techniques allow for detailed characterization of 1,2-dibromo-2-methylbutane, enabling confirmation of its structure and purity for research and synthetic applications.
Spectroscopic Methods
Several spectroscopic techniques can be employed to analyze and characterize 1,2-dibromo-2-methylbutane:
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Nuclear Magnetic Resonance (NMR) spectroscopy provides information about the carbon and hydrogen environments within the molecule
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Infrared (IR) spectroscopy can identify functional groups and bonding patterns
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Mass spectrometry enables molecular weight confirmation and fragmentation pattern analysis
Chromatographic Analysis
Chromatographic methods, particularly gas chromatography (GC), are valuable for analyzing the purity of 1,2-dibromo-2-methylbutane samples and separating it from isomeric compounds or reaction mixtures. The compound's relatively high boiling point makes it suitable for GC analysis under appropriate column conditions.
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